molecular formula C11H14N2 B8687013 3-(1-Pyrrolidinylvinyl)pyridine

3-(1-Pyrrolidinylvinyl)pyridine

Cat. No.: B8687013
M. Wt: 174.24 g/mol
InChI Key: FWBLSADIIJADES-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinylvinyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrrolidine moiety via a vinyl group. Pyrrolidine-containing pyridines are often studied for their pharmacological relevance, including applications as enzyme inhibitors or ligands in catalysis .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1-pyrrolidin-1-ylethenyl)pyridine

InChI

InChI=1S/C11H14N2/c1-10(13-7-2-3-8-13)11-5-4-6-12-9-11/h4-6,9H,1-3,7-8H2

InChI Key

FWBLSADIIJADES-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CC=C1)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

A. 3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives ()

  • Example : 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a, 13b).
  • Synthesis : Prepared via coupling of pyridinyl carboxylic acids with pyrrolidine precursors using flash chromatography (66–73% yields).
  • Key Features : Bulky tert-butyl groups enhance stereochemical control; confirmed by $^1$H NMR and ESI-MS .
  • Comparison : Unlike 3-(1-Pyrrolidinylvinyl)pyridine, these derivatives lack a vinyl bridge, relying on amide linkages for rigidity.

B. Pyrrolo[2,3-b]pyridines ()

  • Example: 5-Aryl-3-N-acylamino pyrrolo[2,3-b]pyridines (8a–o).
  • Synthesis : Suzuki-Miyaura coupling followed by hydrogenation and acylation (e.g., 96% yield for a thienyl-substituted compound).
  • Key Features : Fused pyrrolidine-pyridine core with substituents modulating bioactivity (e.g., antimicrobial or kinase inhibition). $^1$H NMR and HRMS confirm regioselectivity .
  • Comparison: The fused bicyclic system contrasts with the monocyclic, vinyl-linked structure of this compound, likely affecting solubility and target engagement.

C. Spiro-Pyrrolidine-Fused Oxindoles (–5)

  • Example : Pyrrolidine-fused 3-spirooxindoles.
  • Synthesis : 1,3-Dipolar cycloaddition with high stereochemical fidelity.
  • Key Features : Spiro architectures are pharmacologically privileged in CNS drug discovery. X-ray crystallography validates stereochemistry .
Physicochemical and Functional Comparisons
Compound Core Structure Key Substituents Yield Analytical Methods Applications
This compound Pyridine + pyrrolidine (vinyl-linked) -NH-, vinyl spacer N/A Inferred: NMR, MS Ligand design, catalysis
13a, 13b () Pyridine + prolyl-pyrrolidine tert-Butyl, propionyl group 66–73% $^1$H NMR, ESI-MS Peptidomimetics, enzyme inhibition
8a () Fused pyrrolo[2,3-b]pyridine Phenyl, nicotinamide 36% $^1$H/$^{13}$C NMR, HRMS Antimicrobial agents
Spirooxindoles () Spiro-pyrrolidine-oxindole Aryl, oxindole 70–85% X-ray crystallography Neuroactive compounds

Key Observations :

  • Synthetic Accessibility : this compound’s synthesis may resemble ’s coupling strategies but would require vinyl group installation (e.g., Heck coupling).
  • Bioactivity : Pyrrolo[2,3-b]pyridines () show higher functional diversity due to substituent tunability, whereas spiro-pyrrolidines () excel in stereochemical complexity.
  • Flexibility vs. Rigidity : The vinyl linker in this compound could balance rigidity (vs. amides in 13a/b) and adaptability (vs. fused systems in 8a).

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